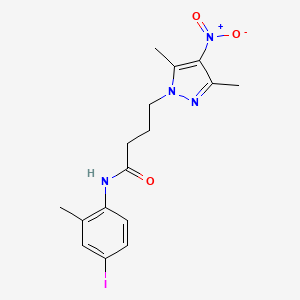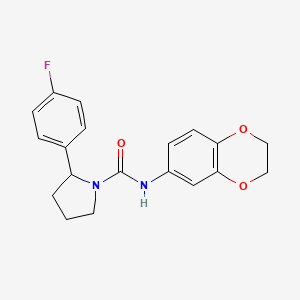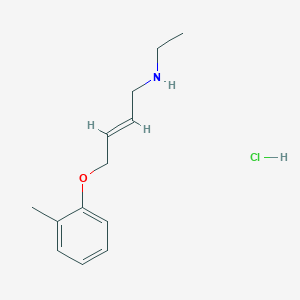
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride, also known as DMDD, is a chemical compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. DMDD is a member of the class of acetylenic alcohols and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).
科学研究应用
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been studied extensively in scientific research due to its potential as a therapeutic agent for various neurological disorders. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.
作用机制
The exact mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is not fully understood. However, it is believed that 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride acts as a GABA-mimetic compound, binding to GABA receptors in the brain and enhancing GABAergic neurotransmission. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to increase the activity of GABA-A receptors in the brain, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been found to have a number of biochemical and physiological effects in animal models. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have anxiolytic effects in animal models of anxiety, reducing anxiety-like behaviors and increasing social interaction. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have sedative effects, reducing locomotor activity and inducing sleep in animal models.
实验室实验的优点和局限性
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using commercially available starting materials. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride also has a high degree of selectivity for GABA receptors, making it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders.
One limitation of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is that its effects on humans are not fully understood. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has not been extensively studied in humans, and its potential side effects and toxicity are not well characterized. Additionally, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has a short half-life and is rapidly metabolized in the body, which may limit its usefulness as a therapeutic agent.
未来方向
Despite these limitations, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has potential as a therapeutic agent for various neurological disorders. Future research should focus on further characterizing the pharmacokinetics and pharmacodynamics of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride in humans, as well as investigating its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride and its effects on GABAergic neurotransmission. Overall, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride shows promise as a novel therapeutic agent for neurological disorders, and further research is needed to fully realize its potential.
合成方法
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-2-pentanone with diethylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with propargyl bromide to form the acetylenic amine, which is subsequently oxidized with potassium permanganate to yield 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride.
属性
IUPAC Name |
1-(diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-5-8-10-13(4,15)11-9-12-14(6-2)7-3;/h5,15H,1,6-8,10,12H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQVMPJGTDVTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(CCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)


![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)
![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)
![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B6123315.png)

![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)
![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)